N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound featuring a pyrrole and pyrrolidine moiety, along with a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyrrolidine intermediates, followed by their coupling with the trifluoromethoxyphenyl group under controlled conditions. Common reagents used in these reactions include various amines, acids, and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): A related compound with a simpler structure, used in various chemical reactions.
Imidazole Derivatives: Compounds containing imidazole rings, known for their broad range of biological activities.
Uniqueness
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to its combination of pyrrole, pyrrolidine, and trifluoromethoxyphenyl groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3/c1-26-10-4-5-16(26)17(27-11-2-3-12-27)13-24-18(28)19(29)25-14-6-8-15(9-7-14)30-20(21,22)23/h4-10,17H,2-3,11-13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWMQAGPFWSQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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